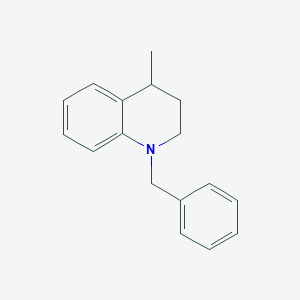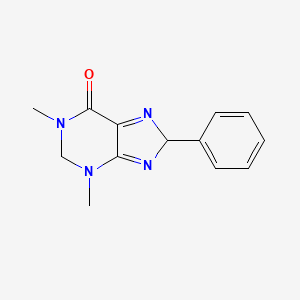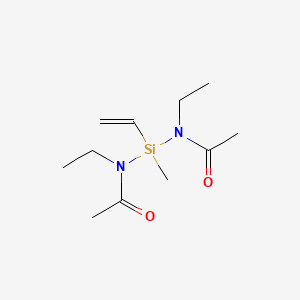
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its effects on muscle contractility and neurotransmitter modulation. It has shown promise in affecting calcium currents and receptor activities in smooth muscle tissues .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to modulate receptor activities, making it a candidate for drug development targeting specific physiological pathways .
Industry: Industrially, it is used in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals. Its role as an intermediate in chemical manufacturing processes highlights its importance in industrial applications .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride involves its interaction with various molecular targets. It has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation affects calcium currents and muscle contractility, potentially through the activation of voltage-gated L-type calcium channels . The compound’s ability to influence these pathways makes it a valuable tool for studying physiological processes and developing therapeutic agents.
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features but lacking the methyl group at the 3-position.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another similar compound with a methyl group at a different position, affecting its chemical behavior and biological activity.
Uniqueness: 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate specific receptors and pathways distinguishes it from other isoquinoline derivatives .
Properties
CAS No. |
5884-29-7 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-8H,4H2,1-3H3;1H |
InChI Key |
CNSFEYAWSFOOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C=N1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)

![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)






![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)

